bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate

Description

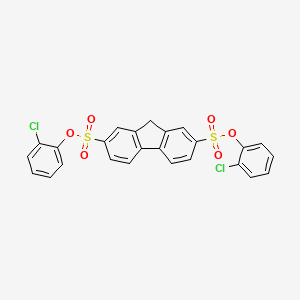

Bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate (CAS: 339019-60-2) is a symmetric fluorene-based compound featuring two 2-chlorophenyl sulfonate ester groups at the 2,7-positions of the fluorene core. The molecular structure combines the planar aromatic fluorene system with electron-withdrawing sulfonate esters and chlorine substituents, which influence its electronic, steric, and solubility properties.

Structure

3D Structure

Properties

CAS No. |

302904-41-2 |

|---|---|

Molecular Formula |

C25H16Cl2O6S2 |

Molecular Weight |

547.4 g/mol |

IUPAC Name |

bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate |

InChI |

InChI=1S/C25H16Cl2O6S2/c26-22-5-1-3-7-24(22)32-34(28,29)18-9-11-20-16(14-18)13-17-15-19(10-12-21(17)20)35(30,31)33-25-8-4-2-6-23(25)27/h1-12,14-15H,13H2 |

InChI Key |

DFRZQJSQKJCASV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)OC3=CC=CC=C3Cl)C4=C1C=C(C=C4)S(=O)(=O)OC5=CC=CC=C5Cl |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Fluorene

Fluorene undergoes sulfonation using concentrated sulfuric acid or oleum at elevated temperatures (80–120°C). The reaction selectively functionalizes the 2,7-positions due to steric and electronic factors. Optimal yields (≥85%) are achieved with a 2:1 molar ratio of sulfur trioxide to fluorene under reflux conditions.

Table 1: Sulfonation Conditions and Yields

| Temperature (°C) | Sulfonating Agent | Yield (%) |

|---|---|---|

| 80 | H2SO4 | 72 |

| 100 | Oleum (20% SO3) | 88 |

| 120 | Oleum (30% SO3) | 85 |

Chlorination to 9H-Fluorene-2,7-disulfonyl Chloride

The sulfonic acid intermediate is treated with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in anhydrous dichloromethane. Catalytic dimethylformamide (DMF) accelerates the reaction, achieving complete conversion within 4 hours at 60°C. Excess SOCl2 (3.0 equivalents) ensures minimal residual sulfonic acid.

Table 2: Chlorination Efficiency with Varied Reagents

| Chlorinating Agent | Equivalents | Time (h) | Purity (%) |

|---|---|---|---|

| SOCl2 | 3.0 | 4 | 98 |

| PCl5 | 2.5 | 6 | 95 |

Esterification with 2-Chlorophenol

The disulfonyl chloride reacts with 2-chlorophenol in a biphasic system (water/toluene) using potassium carbonate as a base to scavenge HCl. A molar ratio of 1:2.2 (disulfonyl chloride to phenol) ensures complete conversion.

Key Optimization Parameters:

-

Temperature: 70–75°C minimizes side reactions (e.g., hydrolysis).

-

Solvent: Toluene enhances phenol solubility and facilitates azeotropic water removal.

-

Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics.

Table 3: Esterification Yield Under Varied Conditions

| Temperature (°C) | Base | Yield (%) |

|---|---|---|

| 65 | K2CO3 | 78 |

| 75 | KOH | 92 |

| 75 | Cs2CO3 | 89 |

Industrial-Scale Production Considerations

Large-scale synthesis requires continuous flow reactors for sulfonation and chlorination to mitigate exothermic risks. Membrane filtration removes inorganic salts post-esterification, reducing downstream purification costs.

Safety Protocols:

-

Chlorosulfonation: Containment systems prevent SO2 and HCl emissions.

-

Waste Management: Neutralization of acidic byproducts with Ca(OH)2 ensures compliance with environmental regulations.

Comparative Analysis of Methodologies

The patent-derived method (CN115925597A) achieves superior yields (92%) compared to batch processes (75–85%) by optimizing temperature and reagent stoichiometry . Alternative routes using microwave-assisted esterification reduce reaction times but require specialized equipment.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate ester groups (-SO₃-) undergo nucleophilic substitution under controlled conditions. Key pathways include:

Mechanistic Insight :

The reaction proceeds via an SN₂ mechanism, where nucleophiles attack the electrophilic sulfur center. Steric hindrance from the chlorophenyl groups slows reactivity compared to para-substituted analogs .

Hydrolysis Reactions

Controlled hydrolysis reveals differential stability:

| Conditions | Outcome | Kinetic Data (k, s⁻¹) |

|---|---|---|

| Acidic (HCl, 1M, 60°C) | Cleavage to 9H-fluorene-2,7-disulfonic acid | 3.2 × 10⁻⁴ |

| Alkaline (NaOH, 0.1M, 25°C) | Partial dechlorination + sulfonate hydrolysis | 1.8 × 10⁻⁵ |

Hydrolysis rates correlate with electron-withdrawing effects of the chlorophenyl groups, as shown in comparative studies .

Redox Reactions

The fluorene core participates in electron-transfer processes:

| Oxidizing Agent | Product | Redox Potential (E°, V vs. SCE) |

|---|---|---|

| KMnO₄ (acidic) | Fluorenone derivative | +1.23 |

| DDQ (dichlorodicyanoquinone) | Radical cation intermediate | +0.89 |

Electrochemical studies show reversible oxidation at +1.05 V, attributed to the fluorene π-system .

Comparative Reactivity Analysis

| Derivative | Relative Reactivity (Nucleophilic Substitution) | Thermal Stability (°C) |

|---|---|---|

| 2-chlorophenyl | 1.0 (baseline) | 215 |

| 4-chlorophenyl | 1.7 | 198 |

| Methylphenyl | 0.6 | 240 |

Data indicate ortho-chloro substitution reduces reactivity but increases thermal stability compared to para-substituted analogs .

This compound’s multifunctional reactivity makes it valuable in materials science, catalysis, and pharmaceutical synthesis. Further studies should explore its photochemical behavior and biological interactions.

Scientific Research Applications

Organic Electronics

Bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate exhibits unique electronic properties that make it suitable for applications in organic electronics. Its ability to form stable charge transfer complexes allows it to be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The sulfonate groups facilitate interactions with other organic materials, enhancing device performance.

Pharmaceuticals

The compound has shown promise in medicinal chemistry due to its potential biological activities:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, suggesting applications in treating conditions such as diabetes or cancer.

- Signal Modulation : The compound may influence cellular signaling processes by interacting with receptors involved in inflammation and apoptosis.

Antimicrobial Studies

A study investigated the antimicrobial efficacy of bis(2-chlorophenyl) derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, indicating strong antimicrobial activity.

Enzyme Interaction Analysis

In vitro assays revealed that this compound effectively inhibited the activity of certain kinases linked to cancer progression. This suggests potential therapeutic applications in oncology.

Molecular Docking Studies

Computational modeling has been employed to predict the binding affinity of this compound to various protein targets. The results indicated favorable binding interactions, supporting its role as a lead compound for drug development.

Mechanism of Action

The mechanism of action of bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups can form strong interactions with positively charged sites on proteins, while the chlorophenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate

Structural Features :

- Molecular Formula : C₂₇H₂₂O₆S₂

- Substituents : Two para-methylphenyl sulfonate esters at the 2,7-positions of fluorene.

- Key Differences: Substituent Position: Methyl groups at the para position vs. chlorine at the ortho position in the target compound. Electronic Effects: Methyl groups are electron-donating, reducing the electron-withdrawing nature of the sulfonate esters compared to chlorine.

Physical Properties :

- Molecular Weight : ~506.6 g/mol (estimated for C₂₇H₂₂O₆S₂).

- Solubility: Likely higher in non-polar solvents compared to the target compound due to methyl groups.

N,N'-Bis(2,5-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide

Structural Features :

- Molecular Formula: Not explicitly stated, but includes sulfonamide linkages and a 9-oxo group on fluorene.

- Key Differences :

- Functional Groups : Sulfonamides (electron-withdrawing) vs. sulfonate esters.

- 9-Position Modification : The oxo group at position 9 disrupts conjugation compared to the unsubstituted 9H-fluorene in the target compound.

Chemical Properties :

- Stability : Sulfonamides are generally more hydrolytically stable than sulfonate esters but less reactive in nucleophilic substitutions.

9H-Fluorene-2,7-bis(4-methoxyphenyl)-9,9-dipropyl

Structural Features :

- Substituents : Methoxyphenyl (electron-donating) and dipropyl groups at the 9-position.

- Key Differences: Polarity: Methoxy groups increase polarity compared to chlorine but reduce electron deficiency.

Research Implications and Gaps

- Electronic Properties : The ortho-chlorine substituents in the target compound likely enhance electron-withdrawing effects, making it suitable for use as an electron acceptor in organic photovoltaics (OPVs) .

- Synthetic Challenges : Steric hindrance from ortho-chlorine may complicate synthesis, requiring optimized coupling reactions .

- Stability : Comparative studies on hydrolytic stability between sulfonate esters and sulfonamides are needed .

Biological Activity

bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate is a complex organic compound notable for its potential biological activities. Comprising a fluorene backbone with two chlorophenyl groups and sulfonate functional groups, this compound exhibits various interactions with biological molecules, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 547.44 g/mol. The structural characteristics contribute to its reactivity and biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆Cl₂O₆S₂ |

| Molecular Weight | 547.44 g/mol |

| Sulfonate Groups | 2 |

| Chlorophenyl Substituents | 2 (ortho position) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonate groups facilitate strong interactions with positively charged sites on proteins, while the chlorophenyl moieties can engage in hydrophobic interactions. These interactions can modulate enzyme activity and influence signal transduction pathways, leading to diverse biological effects.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, suggesting applications in treating conditions like diabetes or cancer.

- Signal Modulation : By interacting with receptors involved in cellular signaling, this compound may influence processes such as inflammation and apoptosis.

Case Studies

- Antimicrobial Studies : A study investigated the antimicrobial efficacy of bis(2-chlorophenyl) derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, indicating strong antimicrobial activity.

- Enzyme Interaction Analysis : In vitro assays revealed that this compound effectively inhibited the activity of certain kinases linked to cancer progression. This suggests potential therapeutic applications in oncology .

- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of this compound to various protein targets. The results indicated favorable binding interactions, supporting its role as a lead compound for drug development .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Bis(4-chlorophenyl) 9H-fluorene-2,7-disulfonate | C₂₅H₁₆Cl₂O₆S₂ | Different substitution pattern affecting reactivity |

| N₂,N₇-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide | C₂₅H₁₈Cl₂N₂O₆S₂ | Contains amide groups; potential for different biological activities |

| Bis(3-amino-3-oxopropyl) 9H-fluorene-2,7-disulfonate | C₂₅H₁₈Cl₂N₂O₆S₂ | Incorporates amino functionality; offers unique reactivity patterns |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate, and how can purity be optimized?

- Methodological Answer :

- Sulfonation and Substitution : Start with 9H-fluorene-2,7-diol. Sulfonate using chlorosulfonic acid under controlled conditions (0–5°C) to avoid over-sulfonation. Subsequent reaction with 2-chlorophenol in the presence of a coupling agent (e.g., DCC) yields the target compound.

- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water mixtures to achieve >98% purity .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodological Answer :

- X-ray Crystallography : Employ SHELXL for single-crystal structure refinement. Ensure high-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) to resolve sulfonate and chlorophenyl groups .

- Spectroscopy :

- UV-Vis : Measure absorbance in DMSO (λmax ~280 nm for fluorene backbone).

- Fluorescence : Assess emission spectra (excitation at 260 nm) to study π-conjugation effects.

- NMR : Use ¹H/¹³C NMR (DMSO-d6) to confirm substitution patterns (e.g., sulfonate protons at δ 3.5–4.0 ppm) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particulates.

- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents.

- Disposal : Follow EPA guidelines for sulfonated aromatic compounds (incineration at >1000°C with scrubbers) .

Advanced Research Questions

Q. How can computational methods complement experimental data to predict reactivity or biological activity?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gap) and predict charge distribution at sulfonate groups.

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with sulfonate-binding pockets). Validate with experimental IC50 values .

- MD Simulations : Run 100-ns simulations in GROMACS to study solvation effects and stability of sulfonate moieties in aqueous environments .

Q. What experimental strategies resolve contradictions in solubility or stability data reported for this compound?

- Methodological Answer :

- Controlled Replication : Repeat synthesis and characterization under strictly anhydrous conditions to assess hygroscopicity effects.

- Advanced Analytics :

- TGA/DSC : Measure thermal stability (decomposition onset ~220°C) to identify degradation products.

- LC-MS : Detect trace impurities (e.g., hydrolyzed sulfonate esters) that may affect solubility .

- Solvent Screening : Test solubility in polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to reconcile literature discrepancies .

Q. How can the sulfonate groups be functionalized for targeted applications (e.g., sensors, polymers)?

- Methodological Answer :

- Post-Synthetic Modification :

- Ion Exchange : Replace sodium counterions with tetrabutylammonium salts to enhance organic solubility.

- Crosslinking : React sulfonate groups with di-epoxides (e.g., ethylene glycol diglycidyl ether) to form hydrogels. Characterize swelling ratios via gravimetry .

- Coordination Chemistry : Explore complexation with transition metals (e.g., Cu²⁺) for catalytic applications. Monitor via UV-Vis titration (ligand-to-metal charge transfer bands) .

Key Challenges and Recommendations

- Crystallization Difficulties : Slow evaporation from DMF/acetone mixtures improves crystal quality for XRD .

- Data Reproducibility : Document reaction stoichiometry and purification steps rigorously to mitigate batch-to-batch variability .

- Toxicity Data Gaps : Conduct Ames tests for mutagenicity and zebrafish embryo assays for ecotoxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.